Convallatoxin is a naturally occurring cardiac glycoside primarily found in the Lily of the Valley plant (Convallaria majalis). [, , , ] It belongs to the class of cardenolides, characterized by a steroid nucleus attached to a lactone ring at the C-17 position and a sugar moiety at the C-3 position. [, ] Convallatoxin is recognized for its potent biological activity and serves as a valuable tool in various scientific research fields. [, , , , , , , , , , , , , , , , , , , , , ]
Future Directions
Structure-Activity Relationship Studies: Further investigations into the relationship between the structure of Convallatoxin and its biological activity could facilitate the development of more potent and selective derivatives with improved therapeutic potential. [, ]
Mechanism of Action Elucidation: A deeper understanding of the precise molecular mechanisms underlying Convallatoxin's effects on various cellular processes, including autophagy, apoptosis, and macrophage polarization, is crucial for its development as a potential therapeutic agent. [, , , , ]
Clinical Applications: While Convallatoxin's therapeutic potential is promising, its narrow therapeutic index and potential for toxicity necessitate careful evaluation and development of appropriate delivery systems before its clinical application. [, , , ]
Drug Combination Studies: Investigating the efficacy of Convallatoxin in combination with existing chemotherapeutic agents could lead to more effective treatment strategies for various cancers. [, , , ]
Related Compounds
Digitoxin
Compound Description: Digitoxin is a cardiac glycoside primarily used in the treatment of heart failure. It exhibits a narrow therapeutic index and is known to cause blood coagulation disorders [].
Oleandrin
Compound Description: Oleandrin is a toxic cardiac glycoside found in the oleander plant (Nerium oleander) []. Like other cardiac glycosides, it exhibits a narrow therapeutic index and can cause serious cardiac effects at high doses.
Relevance: Oleandrin is structurally related to convallatoxin, sharing a similar steroid core and the presence of a sugar moiety. Both compounds show cross-reactivity with digoxin immunoassays, albeit with varying sensitivities [].
Digoxin
Compound Description: Digoxin is a widely used cardiac glycoside for treating heart failure and certain heart rhythm disorders. It functions by inhibiting the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac muscle contraction [, , , ].
Ouabain
Compound Description: Ouabain is a highly potent cardiac glycoside that acts as a specific inhibitor of the Na+/K+-ATPase pump, affecting various cellular processes, including ion transport and signal transduction [, , , ].
Relevance: Like convallatoxin, ouabain is a cardiac glycoside and shares a similar mechanism of action by inhibiting Na+/K+-ATPase [, ]. Studies comparing their effects on myocardial microvascular beds showed that both compounds, at low doses, dilated blood vessels and improved blood flow, while higher doses led to opposing effects []. Moreover, ouabain, along with convallatoxin, exemplifies the diverse biological effects of cardiac glycosides, including their potential use as anti-cancer agents and their role in blood pressure regulation [, ].
Periplogenin
Compound Description: Periplogenin is a cardiac glycoside aglycone, meaning it lacks the sugar moiety typically found in cardiac glycosides. It serves as a precursor for various cardiac glycosides, including periplorhamnoside, in the biosynthetic pathway within plants [].
Relevance: Periplogenin is the aglycone of periplorhamnoside, a key precursor in the biosynthesis of convallatoxin in Convallaria majalis [, ]. Understanding the biosynthetic pathway and the role of periplogenin is crucial for comprehending the production and distribution of convallatoxin within the plant.
Strophanthidin
Compound Description: Strophanthidin is another cardiac glycoside aglycone that is structurally similar to periplogenin but differs in the substituents on the steroid core. This difference influences its biological activity and the type of glycosides it forms [].
Relevance: Similar to periplogenin, strophanthidin acts as a precursor to other cardiac glycosides, including strophanthidol and strophallosid, found in Convallaria majalis. While not directly involved in the biosynthesis of convallatoxin, the presence of strophanthidin highlights the diversity of cardiac glycosides found within the plant [].
Strophanthidol
Compound Description: Strophanthidol is a cardiac glycoside aglycone that, like periplogenin and strophanthidin, serves as a precursor for various cardiac glycosides. It is structurally similar to strophanthidin but possesses an additional hydroxyl group, affecting its properties and biological activity [].
Relevance: Strophanthidol is the aglycone of strophanolosid, a cardiac glycoside identified in Convallaria majalis []. Although not directly involved in the biosynthesis of convallatoxin, the presence of strophanthidol, alongside periplogenin and strophanthidin, emphasizes the complex mixture of cardiac glycosides present in this plant species.
Periplorhamnoside
Compound Description: Periplorhamnoside is a cardiac glycoside and a key intermediate in the biosynthetic pathway of convallatoxin within Convallaria majalis []. It is formed by the glycosylation of periplogenin with rhamnose sugar.
Relevance: Periplorhamnoside is a direct precursor to convallatoxin in the biosynthetic pathway []. Studies using radiolabeled precursors demonstrated that periplorhamnoside is sequentially oxidized to form convallatoxol and subsequently convallatoxin []. This highlights the critical role of periplorhamnoside in the production of convallatoxin within the plant.
Strophallosid
Compound Description: Strophallosid is a cardiac glycoside found in Convallaria majalis. It is formed by the glycosylation of strophanthidin with a specific sugar molecule [].
Relevance: Strophallosid, alongside periplorhamnoside and strophanolosid, represent the diverse array of cardiac glycosides found in Convallaria majalis. Although not directly involved in the biosynthesis of convallatoxin, their coexistence emphasizes the complex nature of cardenolide production in the plant [].
Strophanolosid
Compound Description: Strophanolosid is a cardiac glycoside found in Convallaria majalis. It is formed by the glycosylation of strophanthidol with a specific sugar molecule [].
Relevance: Similar to strophallosid, strophanolosid highlights the variety of cardiac glycosides found alongside convallatoxin in Convallaria majalis. While not directly involved in the biosynthesis of convallatoxin, their presence underscores the complex metabolic pathways present within the plant [].
Convallatoxol
Compound Description: Convallatoxol is a cardiac glycoside and a direct precursor to convallatoxin in the biosynthetic pathway. It is formed by the oxidation of periplorhamnoside [].
Relevance: Convallatoxol is a critical intermediate in the biosynthesis of convallatoxin []. Studies using radiolabeled precursors confirmed its conversion to convallatoxin through an oxidation step []. This emphasizes the sequential nature of the biosynthetic pathway leading to convallatoxin production in Convallaria majalis.
Convalloside
Compound Description: Convalloside is a cardiac glycoside found in Convallaria majalis. It is formed by the glycosylation of convallatoxin with glucose [].
Relevance: Convalloside is a direct product of convallatoxin glycosylation in the plant []. This conversion represents a key step in the final stages of cardenolide biosynthesis in Convallaria majalis, leading to the diversity of glycosides found within the plant.
Lokundjosid
Compound Description: Lokundjosid is a cardiac glycoside found in Convallaria majalis. It can be synthesized through two different pathways: by hydroxylation of periplorhamnoside or by hydroxylation of rhodexin A [].
Relevance: Lokundjosid is another cardiac glycoside found in Convallaria majalis, demonstrating the intricate network of biosynthetic pathways for these compounds within the plant. While not directly involved in the formation of convallatoxin, the presence of multiple biosynthetic routes for lokundjosid highlights the complexity of cardenolide production [].
Rhodexin A
Compound Description: Rhodexin A is a cardiac glycoside that serves as a precursor to lokundjosid in one of the biosynthetic pathways within Convallaria majalis. It is hydroxylated to form lokundjosid [].
Relevance: While not directly involved in the biosynthesis of convallatoxin, rhodexin A plays a role in the production of lokundjosid, another cardiac glycoside present in Convallaria majalis. This further illustrates the complex metabolic network responsible for the diversity of cardiac glycosides found within this plant [].
Digitoxigenin Monodigitoxoside (DGX)
Compound Description: Digitoxigenin monodigitoxoside (DGX) is a cardiac glycoside that exhibits cytotoxic activity against various cancer cell lines, including lung cancer [].
Relevance: While structurally distinct from convallatoxin, DGX shares a similar mechanism of action by inhibiting cell proliferation and invasion, particularly in lung cancer models []. This suggests that despite structural differences, various cardiac glycosides may share similar anti-cancer properties.
Peruvoside
Compound Description: Peruvoside is a naturally occurring monosaccaridic cardiac glycoside that demonstrates anti-proliferative effects on cancer cells, specifically in lung cancer models [].
Relevance: Similar to convallatoxin, peruvoside exhibits anti-cancer activity, particularly in lung cancer cells []. This reinforces the notion that cardiac glycosides, despite their structural variations, may hold potential as anti-cancer agents.
Cymarin
Compound Description: Cymarin is a naturally occurring cardiac glycoside that possesses cytotoxic effects against cancer cells [].
Relevance: Like convallatoxin, cymarin exhibits anti-cancer properties, suggesting a shared mechanism of action or common cellular targets among cardiac glycosides []. This further supports the potential of exploring these compounds for cancer therapy.
Proscillaridin A
Compound Description: Proscillaridin A is a cardiac glycoside that exhibits potent cytotoxic activity against various cancer cell lines, including colon cancer []. It is a strong inhibitor of the Na+/K+-ATPase pump [].
Relevance: While structurally distinct from convallatoxin, proscillaridin A shares similar cytotoxic effects against cancer cells and inhibits the Na+/K+-ATPase pump [, ]. This emphasizes the potential of diverse cardiac glycosides as anti-cancer agents and the importance of exploring their structure-activity relationships.
β-D-digitoxin (MonoD)
Compound Description: β-D-digitoxin (MonoD) is a synthetic monosaccharide derivative of digitoxin that exhibits potent cytotoxic effects on a wide range of cancer cells, demonstrating higher efficacy compared to its parent compound, digitoxin [].
Relevance: Although structurally distinct from convallatoxin, β-D-digitoxin (MonoD) exemplifies the potential of modifying cardiac glycoside structures to enhance their anti-cancer activity []. This highlights the importance of exploring structural variations within this class of compounds for therapeutic development.
Celastrol
Relevance: Celastrol was identified as a major bioactive component in the Morel mushroom (Morchella elata) extract alongside convallatoxin []. While structurally dissimilar to convallatoxin, their co-occurrence in the extract suggests potential synergistic or additive effects in their observed anticancer activities.
Cucurbitacin A
Relevance: Cucurbitacin A was identified, along with convallatoxin, as a bioactive component in the Morel mushroom (Morchella elata) extract []. Although structurally distinct, their presence suggests potential synergistic contributions to the overall anticancer activity observed for the extract.
Madecassic Acid
Relevance: Madecassic acid was identified as a major bioactive compound in the Morel mushroom (Morchella elata) extract, along with convallatoxin []. Despite their structural differences, their co-occurrence suggests potential synergistic or additive contributions to the extract's anticancer activity.
Source and Classification
Convallatoxin is predominantly extracted from the leaves and flowers of Convallaria majalis. It belongs to the class of compounds known as cardiac glycosides, which are recognized for their ability to influence cardiac contractility and rhythm. The compound's toxicity is significant, causing symptoms such as nausea, vomiting, and arrhythmias upon ingestion, thus making it a subject of both pharmacological research and toxicology studies.
Synthesis Analysis
Convallatoxin can be obtained through both natural extraction and synthetic methods. The synthesis typically employs the Koenigs-Knorr method, which involves glycosylation of strophanthidin with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide. The process includes several key steps:
Glycosylation: Strophanthidin is reacted with rhamnopyranosyl bromide in the presence of a suitable catalyst.
Alkaline Hydrolysis: This step helps in removing protecting groups from the sugar moiety.
Extraction and Crystallization: The product is extracted from the reaction mixture, followed by crystallization from isopropanol to yield pure convallatoxin.
For example, starting with 10 grams of strophanthidin can yield approximately 13.6 grams of convallatoxin after purification.
Molecular Structure Analysis
The molecular formula of convallatoxin is C27H38O10, with a molar mass of approximately 478.58 g/mol. The structure features:
A steroid backbone typical of cardiac glycosides.
A lactone ring that plays a crucial role in its biological activity.
Sugar moieties that enhance solubility and bioavailability.
Convallatoxin can donate hydrogen bonds at five sites and accept them at ten sites, indicating its potential for various interactions in biological systems. Its melting point ranges from 235 to 242 degrees Celsius.
Chemical Reactions Analysis
Convallatoxin participates in various chemical reactions that are pivotal for its biological activity:
Hydrolysis: In an aqueous environment or under specific enzymatic conditions, convallatoxin can undergo hydrolysis to yield less toxic derivatives such as convallatoxol.
Oxidation-Reduction Reactions: The aldehyde group present in convallatoxin can be reduced to an alcohol group during metabolic processes, primarily mediated by cytochrome P450 enzymes.
Binding Interactions: Convallatoxin exhibits significant binding affinity for sodium-potassium ATPase pumps, leading to increased intracellular calcium levels—this mechanism underlies its cardiotonic effects.
Mechanism of Action
The primary mechanism of action for convallatoxin involves inhibition of sodium-potassium ATPase activity in cardiac myocytes. This inhibition leads to:
Increased intracellular sodium concentration.
Subsequent influx of calcium ions via sodium-calcium exchange mechanisms.
Enhanced myocardial contractility.
At lower concentrations (e.g., 0.01 µM), convallatoxin has shown efficacy against various cell lines, including osteosarcoma cells, where it inhibits proliferation and promotes differentiation through modulation of signaling pathways like Wnt/β-catenin. Additionally, it has been observed to induce apoptosis in cancer cells via crosstalk between JAK2/STAT3 and mTOR signaling pathways.
Physical and Chemical Properties Analysis
Convallatoxin exhibits several notable physical and chemical properties:
Solubility: It is soluble in alcohols and acetone but exhibits limited solubility in chloroform and ethyl acetate.
Melting Point: The compound melts between 235°C and 242°C.
LogP Value: Convallatoxin has a clogP value around -0.7, indicating its relatively high polarity which affects its distribution within biological systems.
These properties are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Applications
Convallatoxin has several scientific applications:
Pharmacology: As a cardiac glycoside, it has potential uses in treating heart failure due to its ability to enhance cardiac contractility.
Cancer Research: Recent studies have highlighted its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including colorectal cancer and osteosarcoma.
Toxicology Studies: Given its toxic effects on humans and animals, convallatoxin serves as an important compound for studying poisoning mechanisms and developing antidotes for lily of the valley toxicity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998) Chlorthiophos is an organic thiophosphate.
Chlorthalidone is a sulfonamide, a member of isoindoles and a member of monochlorobenzenes. Chlorthalidone is a thiazide-like diuretic used for the treatment of hypertension and for management of edema caused by conditions such as heart failure or renal impairment. Chlorthalidone improves blood pressure and swelling by preventing water absorption from the kidneys through inhibition of the Na+/Cl− symporter in the distal convoluted tubule cells in the kidney. The exact mechanism of chlorthalidone's anti-hypertensive effect is under debate, however, it is thought that increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output and therefore overall reduction in blood pressure. Chlorthalidone is considered first-line therapy for management of uncomplicated hypertension as there is strong evidence from meta-analyses that thiazide diuretics such as chlorthalidone reduce the risk of stroke, myocardial infarction, heart failure, and cardiovascular all-cause mortality in patients with hypertension. In particular, the ALLHAT trial confirmed the role of thiazide diuretics as first-line therapy and demonstrated that chlorthalidone had a statistically significant lower incidence of stroke and heart failure when compared to [DB00722], [DB00381], or [DB00590]. Further studies have indicated that low-dose thiazides are as good as, and in some secondary endpoints, better than β-blockers, ACE inhibitors, Calcium Channel Blockers or ARBs. Chlorthalidone has been shown to have a number of pleiotropic effects that differentiate it from other diuretics such as [DB00999]. In addition to its antihypertensive effects, chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro, which is thought to be partly the result of reductions in carbonic anhydrase–dependent pathways. These pathways may play a role in chlorthalidone's cardiovascular risk reduction effects. Chlorthalidone is a Thiazide-like Diuretic. The physiologic effect of chlorthalidone is by means of Increased Diuresis. Chlorthalidone is a long acting thiazide-like diuretic of the sulfamoylbenzamide class that is devoid of the benzothiadiazine structure. Chlorthalidone directly inhibits sodium and chloride reabsorption on the luminal membrane of the early segment in the distal convoluted tubule (DCT) in the kidney. This leads to an increase in sodium, chloride, bicarbonate, and potassium secretion resulting in the excretion of water. In addition, this agent, like other thiazide diuretics, decreases calcium and uric acid secretion. In addition, this agent inhibits many carbonic anhydrase (CA) isoenzymes. Chlorthalidone is used in the treatment of high blood pressure, edema and congestive heart failure. The elimination half-life is about 40 to 50 hours. A benzenesulfonamide-phthalimidine that tautomerizes to a BENZOPHENONES form. It is considered a thiazide-like diuretic. See also: Atenolol; Chlorthalidone (component of); Azilsartan kamedoxomil; chlorthalidone (component of); Chlorthalidone; clonidine hydrochloride (component of) ... View More ...
Cobamamide is one of the active forms of vitamin B12 that is also known as adenosylcobalamin or dibencozide. This drug is available as a nutritional supplement to prevent vitamin B12 deficiency. Vitamin B12 is a collective term for these variously substituted corrinoids. The principal biochemical participants are two coenzyme forms of Vitamin B12 that are produced and activated in two separate cellular compartments: methylcobalamin in the cytosol and adenosylcobalamin in the mitochondria. Vitamin B12 (cyancobalamin, Cbl) has two active co-enzyme forms, methylcobalamin (MeCbl) and adenosylcobalamin (AdCbl). There has been a shift in the treatment of vitamin B12 deficiency such that MeCbl is being extensively used and promoted. This exists despite the fact that both MeCbl and AdCbl are necessary for life and have vastly different metabolic fates and functions. MeCbl is mainly involved along with folate in hematopoiesis and the growth of the brain during childhood. Deficiency of AdCbl disturbs the carbohydrate, fat and amino-acid metabolism, and therefore interferes with the formation of myelin. It is therefore important to treat vitamin B12 deficiency with a combination of MeCbl and AdCbl or hydroxocobalamin or cobalamin. Vitamin B12 has important physiological roles including DNA synthesis, myelin formation in the nervous system, red blood cell formation, as well as fatty acid and amino acid metabolism. Please refer to the entry [DB00115] for more information on this entry. Adenosylcobalamin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).